molecular formula C19H18N2O B5412653 N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide

N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide

Cat. No. B5412653
M. Wt: 290.4 g/mol
InChI Key: PYBQAMMLKSJGEK-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest among researchers due to their diverse biological activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . This method involves a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane . Other methods include the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N2O . It has an average mass of 242.316 Da and a monoisotopic mass of 242.141907 Da .


Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . In addition, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Mechanism of Action

While the specific mechanism of action for “N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide” is not mentioned in the retrieved papers, it is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can interact with multiple biological targets.

Future Directions

Given the diverse biological activities of indole derivatives, there is immense potential for further exploration of “N-(1-benzyl-1H-indol-4-yl)cyclopropanecarboxamide” and similar compounds for therapeutic applications . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .

properties

IUPAC Name

N-(1-benzylindol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(15-9-10-15)20-17-7-4-8-18-16(17)11-12-21(18)13-14-5-2-1-3-6-14/h1-8,11-12,15H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBQAMMLKSJGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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